1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone
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Overview
Description
1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone involves multiple steps. One common method includes the reaction of a substituted phenol with benzoyl chloride under low temperature to form benzoylated products. These products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones .
Chemical Reactions Analysis
1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanylmethyl group.
Common Reagents and Conditions: Typical reagents include thionyl chloride, triethylamine, and methanesulfonic acid under reflux conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity and has been tested against various bacterial strains.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone involves its interaction with specific molecular targets. For instance, it has been recognized as a potential inhibitor of bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis . The compound binds to the active site of FtsZ, disrupting its function and leading to bacterial cell death .
Comparison with Similar Compounds
1-[2-(Benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone can be compared with other indole derivatives such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the benzylsulfanylmethyl group.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-yl]ethanone: Contains a benzimidazole moiety instead of the benzylsulfanylmethyl group.
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl](4-methoxyphenyl)methanone: Features a morpholinoethyl group instead of the benzylsulfanylmethyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct biological activities
Properties
IUPAC Name |
1-[2-(benzylsulfanylmethyl)-5-hydroxy-1-(4-methoxyphenyl)indol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-17(27)25-22-14-20(28)10-13-23(22)26(19-8-11-21(29-2)12-9-19)24(25)16-30-15-18-6-4-3-5-7-18/h3-14,28H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSKTZYSJCPRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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